molecular formula C24H24N4O3S B2908842 N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(DIETHYLSULFAMOYL)BENZAMIDE CAS No. 313275-16-0

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(DIETHYLSULFAMOYL)BENZAMIDE

Cat. No.: B2908842
CAS No.: 313275-16-0
M. Wt: 448.54
InChI Key: OQLDYXBUILHENB-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(DIETHYLSULFAMOYL)BENZAMIDE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(DIETHYLSULFAMOYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(DIETHYLSULFAMOYL)BENZAMIDE has several scientific research applications:

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-3-28(4-2)32(30,31)18-15-13-17(14-16-18)24(29)27-20-10-6-5-9-19(20)23-25-21-11-7-8-12-22(21)26-23/h5-16H,3-4H2,1-2H3,(H,25,26)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLDYXBUILHENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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